N-(5-bromopyridin-2-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide
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Overview
Description
N-(5-bromopyridin-2-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features both pyridine and pyrimidine rings, which are known for their applications in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-2-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide typically involves multi-step organic reactions. One common approach might include:
Bromination: Introduction of a bromine atom to the pyridine ring.
Coupling Reaction: Formation of the acetamide linkage through a coupling reaction between the brominated pyridine and a piperazine derivative.
Cyclization: Formation of the pyrimidine ring through cyclization reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyridin-2-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyridine and pyrimidine derivatives.
Medicine: Potential use in drug design and development, particularly for targeting specific biological pathways.
Industry: Applications in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-2-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide would depend on its specific interactions with molecular targets. These might include:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Receptor Interaction: Modulation of receptor signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloropyridin-2-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide
- N-(5-fluoropyridin-2-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide
Uniqueness
N-(5-bromopyridin-2-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. Bromine atoms can participate in halogen bonding, which can enhance binding affinity and specificity in drug design.
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN6O/c16-12-2-3-13(19-10-12)20-14(23)11-21-6-8-22(9-7-21)15-17-4-1-5-18-15/h1-5,10H,6-9,11H2,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVFAZLMKZBJNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=NC=C(C=C2)Br)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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